

Application Notes and Protocols: Solid-Phase Synthesis of N,N'-Suberoyldiglycylglycine

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Compound of Interest

Compound Name: *N,N'*-suberoyldiglycylglycine

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These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of **N,N'-suberoyldiglycylglycine**, a symmetrical molecule consisting of two glycine residues linked by a suberoyl group. The methodology described herein utilizes the widely adopted Fmoc/tBu strategy, known for its efficiency and favorable safety profile.^[1]

Introduction

Solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer support.^{[2][3]} This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps.^{[1][4]} The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N α -amino protection and acid-labile tert-butyl (tBu) based protecting groups for amino acid side chains. This protocol has been adapted for the synthesis of **N,N'-suberoyldiglycylglycine**, a molecule with potential applications in drug delivery and biomaterial science due to its di-peptide and linker composition.

Materials and Reagents

Quantitative data for the synthesis is summarized in the table below.

Reagent/Material	Supplier	Grade	Quantity (per 0.1 mmol synthesis)	Purpose
Rink Amide MBHA Resin	Sigma-Aldrich	100-200 mesh	135 mg (0.74 mmol/g loading)	Solid support for peptide synthesis
Fmoc-Gly-OH	Sigma-Aldrich	≥99%	119 mg (0.4 mmol)	Protected amino acid
Suberic acid	Sigma-Aldrich	99%	35 mg (0.2 mmol)	Linker molecule
N,N'-Diisopropylcarbodiimide (DIC)	Sigma-Aldrich	≥99%	62 µL (0.4 mmol)	Coupling reagent
Ethyl (hydroxyimino)cyanoacetate (Oxyma)	Sigma-Aldrich	≥99%	57 mg (0.4 mmol)	Coupling additive
Piperidine	Sigma-Aldrich	99.5%	20% (v/v) in DMF	Fmoc deprotection
Trifluoroacetic acid (TFA)	Sigma-Aldrich	99%	95% (v/v) in cleavage cocktail	Cleavage from resin
Triisopropylsilane (TIS)	Sigma-Aldrich	98%	2.5% (v/v) in cleavage cocktail	Scavenger
Dichloromethane (DCM)	Sigma-Aldrich	Anhydrous, ≥99.8%	As needed	Resin swelling and washing
N,N-Dimethylformamide (DMF)	Sigma-Aldrich	Anhydrous, ≥99.8%	As needed	Solvent for coupling and deprotection
Diethyl ether	Sigma-Aldrich	Anhydrous, ≥99.0%	As needed	Peptide precipitation

Experimental Protocols

This section outlines the detailed methodology for the solid-phase synthesis of **N,N'-suberoyldiglycylglycine**.

3.1. Resin Preparation and Swelling

- Place 135 mg of Rink Amide MBHA resin in a solid-phase synthesis vessel.
- Add 5 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[\[5\]](#)
- Drain the DCM and wash the resin three times with 5 mL of N,N-dimethylformamide (DMF).

3.2. First Glycine Coupling

- Fmoc Deprotection: Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin five times with 5 mL of DMF.[\[6\]](#)
- Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH (119 mg, 0.4 mmol), Oxyma (57 mg, 0.4 mmol) in 2 mL of DMF. Add DIC (62 μ L, 0.4 mmol) and pre-activate for 5 minutes.
- Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.
- Washing: Drain the coupling solution and wash the resin three times with 5 mL of DMF, followed by three times with 5 mL of DCM, and finally three times with 5 mL of DMF.

3.3. Second Glycine Coupling

- Repeat the Fmoc deprotection and coupling steps as described in section 3.2, using Fmoc-Gly-OH.

3.4. Suberic Acid Capping

- Fmoc Deprotection: Perform the final Fmoc deprotection as described in section 3.2.1.

- **Suberic Acid Activation:** In a separate vial, dissolve suberic acid (35 mg, 0.2 mmol) and Oxyma (57 mg, 0.4 mmol) in 2 mL of DMF. Add DIC (62 μ L, 0.4 mmol) and pre-activate for 5 minutes.
- **Coupling:** Add the activated suberic acid solution to the resin and agitate for 4 hours at room temperature.
- **Washing:** Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under vacuum.

3.5. Cleavage and Purification

- **Cleavage:** Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Add 5 mL of the cleavage cocktail to the dried resin and allow the reaction to proceed for 2 hours at room temperature with occasional agitation.^[7]
- **Peptide Precipitation:** Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
- **Isolation:** Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.
- **Purification:** Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).^{[3][8]}
- **Lyophilization:** Lyophilize the pure fractions to obtain the final **N,N'-suberoyldiglycylglycine** product as a white solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of **N,N'-suberoyldiglycylglycine**.



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Caption: Workflow for the solid-phase synthesis of **N,N'-suberoyldiglycylglycine**.

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